molecular formula C9H17ClO3S B13489565 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride

3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride

Katalognummer: B13489565
Molekulargewicht: 240.75 g/mol
InChI-Schlüssel: SQLDOORBCTXCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl23-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl\text{3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl2​→3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

    Sulfonic acids: Formed by hydrolysis.

    Sulfinyl and thiol derivatives: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.

Uniqueness

3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutoxy group and the 2,2-dimethylpropane backbone. These structural features impart distinct reactivity and steric properties compared to simpler sulfonyl chlorides. The cyclobutoxy group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .

Eigenschaften

Molekularformel

C9H17ClO3S

Molekulargewicht

240.75 g/mol

IUPAC-Name

3-cyclobutyloxy-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO3S/c1-9(2,7-14(10,11)12)6-13-8-4-3-5-8/h8H,3-7H2,1-2H3

InChI-Schlüssel

SQLDOORBCTXCOC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC1CCC1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.